1,2-Diphenylethane
Overview
Description
1,2-Diphenylethane is an organic compound with the formula (C₆H₅CH₂)₂. It is a derivative of ethane in which one phenyl group is bonded to each carbon atom. This compound is a colorless solid and can be found as a product from the coupling of a pair of benzyl radicals . It forms the central core of some natural products like dihydrostilbenoids and isoquinoline alkaloids .
Mechanism of Action
Target of Action
Bibenzyls are steroidal ethane derivatives, resembling the structural moiety of bioactive dihydro-stilbenoids or iso-quinoline alkaloids . They have been reported to have significant biological activity, including neuro-nephro-cardio-protection, anti-allergic, anti-microbial, anti-apoptotic, and cytotoxic activities . Bibenzyls have also shown inhibitory activity against Pyricularia oryzae and have demonstrated immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs) that were stimulated with lipopolysaccharide (LPS) .
Mode of Action
Bibenzyls interact with their targets to exert their biological effects. For instance, they have been found to significantly reduce TNF expression in LPS-stimulated CD14+ monocytes . The activity of bibenzyls was tentatively attributed to the presence of a free OH- group, which may be responsible for contributing to this inhibitory activity .
Biochemical Pathways
Bibenzyls are secondary metabolites triggered by stress and are the by-products of the flavonoid biosynthetic pathway . They are found in different classes of bryophytes (Bryophyta, Marchantiophyta, and Anthocerotophyta), each possessing different subtypes of bibenzyls and dimeric bisbibenzyls .
Pharmacokinetics
In silico modeling has been used to predict the activity, pharmacokinetics, metabolism, and permeability of bibenzyls .
Result of Action
The result of bibenzyl action is a range of biological effects, including neuro-nephro-cardio-protection, anti-allergic, anti-microbial, anti-apoptotic, and cytotoxic activities . They have also shown inhibitory activity against Pyricularia oryzae and immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs) .
Action Environment
Bibenzyls and their dimeric form bis(bi)benzyls are reported to delay, bypass, or prevent herbivory, pathogenesis, drought-induced damage, or untimely freezing under harsh unfavorable environmental stresses . This suggests that the action, efficacy, and stability of bibenzyls can be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
Bibenzyl interacts with various enzymes, proteins, and other biomolecules. It is involved in different bioactivities like antibiotic, antioxidative, antitumor, antivenomous, insect antifeedant, cytotoxic, and anticancerous activities . The nature of these interactions is determined by the season, geography, and environment .
Cellular Effects
Bibenzyl has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Bibenzyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Bibenzyl vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
Bibenzyl is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Bibenzyl is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylethane can be synthesized through various methods. One common method involves the coupling of benzyl radicals. This can be achieved using reducing agents like samarium iodide or ytterbium iodide . Another method involves the catalytic hydrogenation of stilbene, which converts the double bond into a single bond, forming bibenzyl .
Industrial Production Methods
Industrial production of bibenzyl typically involves the catalytic hydrogenation of stilbene. This process is carried out under high pressure and temperature conditions using catalysts such as palladium on carbon or nickel .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form this compound.
Substitution: This compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Benzaldehyde and benzoic acid.
Reduction: This compound.
Substitution: Halogenated bibenzyl derivatives.
Scientific Research Applications
1,2-Diphenylethane and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1,2-Diphenylethane is structurally similar to other compounds such as stilbene and diphenylethane. it is unique in its ability to form the central core of natural products like dihydrostilbenoids and isoquinoline alkaloids . Similar compounds include:
Stilbene: Contains a double bond between the two phenyl groups.
Diphenylethane: Similar structure but lacks the central ethane linkage.
This compound’s unique structure allows it to participate in a variety of chemical reactions and biological activities, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-phenylethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUWMCYKGHVNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041668 | |
Record name | Bibenzyl | |
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Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |
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Record name | 1,2-Dihydrostilbene | |
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CAS No. |
103-29-7 | |
Record name | Dibenzyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bibenzyl | |
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Record name | 1,2-Diphenylethane | |
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Record name | 1,2-Diphenylethane | |
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Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |
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Record name | Bibenzyl | |
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Record name | 1,2-diphenylethane | |
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Record name | BIBENZYL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are bibenzyls and where are they found?
A: Bibenzyls are a class of organic compounds characterized by two phenyl groups linked by a two-carbon bridge. They are commonly found in liverworts [, ], orchids [, , , , , , , ], and some other plant families [, , ].
Q2: How are bibenzyls biosynthesized?
A: Bibenzyls are biosynthesized from phenylpropanoid precursors via a pathway involving enzymes like bibenzyl synthases [, , , ]. In liverworts, lunularic acid serves as a key intermediate in the formation of both bibenzyls and bis(bibenzyls) [, , ].
Q3: What is the basic structure of a bibenzyl compound?
A: Bibenzyls consist of two benzene rings connected by a two-carbon bridge (ethane bridge). This basic structure can be modified by various substituents, primarily hydroxyl (-OH) and methoxy (-OCH3) groups, contributing to the diversity of bibenzyl derivatives [, , , , , ].
Q4: What are bis(bibenzyls) and how do they differ from bibenzyls?
A: Bis(bibenzyls) are dimers of bibenzyls connected by one or more ether linkages, sometimes forming cyclic structures. They are found primarily in liverworts and exhibit a wide range of unique structures [, , , ].
Q5: How are bibenzyls structurally characterized?
A: Bibenzyls are characterized using various spectroscopic techniques like NMR (~1H-NMR, ~(13)C-NMR) and Mass Spectrometry (MS, HR-EI-MS) to determine their molecular formula, weight, and connectivity of atoms [, , , , , ]. X-ray crystallography can be used to determine the absolute configuration and stereochemistry of bibenzyls [, , ].
Q6: What are the known biological activities of bibenzyls?
A6: Bibenzyls exhibit a wide range of biological activities, including:
- Antioxidant activity: Protecting against oxidative damage caused by free radicals [, , , , , ]
- Cytotoxic activity: Inhibiting the growth of cancer cells in vitro [, , , , , , ]
- Antimicrobial and antifungal activities: Inhibiting the growth of microorganisms and fungi [, , ]
- Phytotoxic activity: Inhibiting the growth of other plants []
- Immune modulatory effects: Affecting the function of immune cells []
Q7: Are there any structure-activity relationships established for bibenzyls?
A: While specific SARs depend on the biological activity in question, some general trends are observed. For instance, bibenzyls with longer prenyl groups tend to exhibit stronger PTP1B inhibitory activity, potentially leading to the development of anti-obesity and anti-diabetic agents []. The presence of specific functional groups and their position on the bibenzyl core also influence their biological activity [, ].
Q8: How does the structure of bibenzyls relate to their antioxidant activity?
A: The number and position of hydroxyl and methoxy groups on the bibenzyl ring system play a crucial role in their antioxidant activity. Bibenzyls can act as free radical scavengers, donating hydrogen atoms from their hydroxyl groups to neutralize harmful reactive oxygen species [, , ].
Q9: What are the potential applications of bibenzyls in medicine?
A9: Bibenzyls show promise as potential therapeutic agents for various diseases, including:
- Cancer: Their cytotoxic activity against various cancer cell lines suggests their potential as anticancer drugs [, , , , , , , ].
- Diabetes and Obesity: Certain prenylated bibenzyls act as potent inhibitors of PTP1B, a target for developing anti-diabetic and anti-obesity drugs [].
- Infectious diseases: Their antimicrobial and antifungal properties make them potential candidates for developing new antimicrobial agents [, , ].
Q10: What are the challenges associated with developing bibenzyls into drugs?
A10: Some challenges include:
- Low natural abundance: Many bibenzyls occur in low quantities in their natural sources, making their isolation and purification challenging [, ].
- Structural complexity: Synthesizing bibenzyls and their derivatives can be complex, requiring multiple steps and specialized techniques [, , ].
- Limited understanding of their pharmacological properties: Further research is needed to understand their absorption, distribution, metabolism, excretion, and potential toxicity in vivo [].
Q11: What analytical techniques are used to study bibenzyls?
A11:
- HPLC (High-Performance Liquid Chromatography): Used to separate, identify, and quantify individual bibenzyl compounds in complex mixtures [, , ].
- HPLC-MS (HPLC coupled with Mass Spectrometry): Provides structural information and allows for the identification of known and novel bibenzyls [, , ].
- Airflow-Assisted Desorption Electrospray Ionization Imaging Mass Spectrometry: Used to visualize the spatial distribution of bibenzyls within plant tissues [].
- Transcriptomics: Sequencing and analyzing RNA transcripts helps identify genes involved in bibenzyl biosynthesis and regulation, like bibenzyl synthases and glycosyltransferases [, , , , ].
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